molecular formula C7H10O B13579982 rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one

Cat. No.: B13579982
M. Wt: 110.15 g/mol
InChI Key: DNGLGSJXMDGAJW-FSPLSTOPSA-N
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Description

rac-(1R,5S)-5-Methylbicyclo[3.1.0]hexan-2-one is a bicyclic ketone featuring a strained cyclopropane ring fused to a cyclohexanone scaffold. Its molecular formula is C₆H₈O, with a molecular weight of 96.13 g/mol and a CAS number 58001-78-8 . The compound is stored under dry conditions at 2–8°C due to its flammability (Hazard Statement: H225) and irritant properties (H315/H319) . The bicyclo[3.1.0] skeleton is notable for its rigidity and stereochemical complexity, making it a valuable intermediate in synthetic organic chemistry and drug development.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3/t5-,7-/m0/s1

InChI Key

DNGLGSJXMDGAJW-FSPLSTOPSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@@H]1C2

Canonical SMILES

CC12CCC(=O)C1C2

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves cyclization reactions that form the bicyclic core. A common approach is the use of intramolecular cyclopropanation or Diels-Alder reactions followed by functional group manipulations to introduce the ketone and methyl substituent.

  • Diels-Alder Reaction Followed by Functionalization:
    Starting from suitable diene and dienophile precursors, a Diels-Alder cycloaddition forms a bicyclic intermediate. Subsequent oxidation and methylation steps yield the target ketone. This method allows for control over stereochemistry and ring construction.

  • Intramolecular Cyclopropanation:
    A catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP)-mediated intramolecular cyclopropanation of an epoxyalkene precursor has been developed to efficiently construct the bicyclo[3.1.0]hexane core. The resulting bicyclic alcohol is then oxidized to the ketone.

Detailed Industrial-Scale Synthesis Example

A practical and scalable synthesis was reported involving the following key steps:

Step Description Reagents/Conditions Yield/Notes
1 Preparation of epoxyalkene precursor (e.g., (R)-1,2-epoxyhex-5-ene) Standard epoxidation methods Starting material
2 Catalytic intramolecular cyclopropanation using LTMP LTMP catalyst, controlled temperature Efficient formation of bicyclo[3.1.0]hexan-1-ol
3 Oxidation of bicyclic alcohol to ketone Oxidizing agents such as TEMPO/NaOCl system High yield, scalable to multi-kilogram scale

This method provides an efficient route to the homochiral bicyclic ketone with high stereoselectivity.

Oxidation of Bicyclic Alcohols

A representative oxidation procedure involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (NaOCl) as the primary oxidant, in the presence of potassium phosphate buffer to maintain pH. The reaction is typically conducted at low temperatures (around 0 to 5 °C) to control reaction rate and selectivity. After oxidation, the ketone product is isolated by extraction and concentration steps.

Parameter Details
Catalyst TEMPO (0.025 equiv)
Oxidant 10% NaOCl solution (1.5 equiv)
Buffer K2HPO4 in water (1.5 equiv)
Temperature −5 to 5 °C during addition, then room temperature for completion
Yield Approx. 90-94% isolated yield
Purity >95% chemical purity by GCMS, ee >99% for enantiopure versions

Alternative Synthetic Approaches

  • Iodine-Promoted Hydroxylation and Albright-Goldman Oxidation:
    In some synthetic sequences, iodine-promoted hydroxylation is used to introduce hydroxyl groups on bicyclic intermediates, followed by Albright-Goldman oxidation to convert alcohols to ketones. This multi-step telescoped synthesis has been demonstrated on a hundred-gram scale with overall yields between 22-31% for related bicyclic ketones.

  • Functional Group Transformations:
    The methyl substituent at the 5-position can be introduced via alkylation or methylation of intermediates prior to cyclization or by using methyl-substituted precursors in the initial cycloaddition.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Type Scale Yield Notes
LTMP-mediated intramolecular cyclopropanation (R)-1,2-epoxyhex-5-ene LTMP catalyst, TEMPO, NaOCl Cyclopropanation + oxidation Multi-kilogram High (90%+) Scalable, stereoselective
Diels-Alder + Functionalization Diene + dienophile precursors Various, including oxidants and methylating agents Cycloaddition + oxidation/methylation Lab scale Moderate to high Flexible, stereocontrol possible
Iodine-promoted hydroxylation + Albright-Goldman oxidation Bicyclic intermediates I2, Albright-Goldman reagents Hydroxylation + oxidation Hundred-gram scale 22-31% overall Multi-step, telescoped synthesis

Research Results and Analysis

  • The LTMP-mediated cyclopropanation route is notable for its efficiency and scalability, allowing for multi-kilogram production with excellent stereochemical control. This method yields the bicyclic alcohol intermediate in high purity, which can be smoothly oxidized to the ketone with TEMPO/NaOCl systems.

  • The iodine-promoted hydroxylation and Albright-Goldman oxidation sequence provides a practical approach to related bicyclic ketones with good enantiomeric excess and chemical purity, although overall yields are moderate due to the multi-step nature of the process.

  • The Diels-Alder approach remains a versatile method for constructing the bicyclic skeleton, but may require more steps to install the methyl substituent and ketone functionality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies on its mechanism of action are essential to fully understand its potential .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Bicyclo[3.1.0]hexan-2-one Derivatives

Key structural analogues differ in substituents at the 1-, 3-, or 5-positions of the bicyclic framework. These modifications influence physical properties, reactivity, and biological activity:

Table 1: Substituent and Molecular Data Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
rac-(1R,5S)-5-Methylbicyclo[3.1.0]hexan-2-one 5-Methyl C₆H₈O 96.13 Flammable, rigid bicyclic core
(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one 1-Phenyl, 3-oxa C₁₁H₁₀O₂ 174.20 Aromatic substitution; ChemSpider ID 9519218
(1S,5R)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one 4-Fluorophenyl, 3-oxa C₁₁H₉FO₂ 192.19 Enhanced polarity due to fluorine
1-[(4-Methylphenyl)sulfonyl]-(1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one 1-(p-Toluenesulfonyl), 3-oxa C₁₂H₁₂O₄S 252.29 Sulfonyl group; pharmaceutical impurity

Key Observations :

  • Steric and Electronic Effects : The phenyl and sulfonyl groups (e.g., ) increase molecular weight and alter solubility. The 3-oxa substitution introduces an oxygen atom, enhancing polarity .
  • Biological Relevance : The sulfonyl derivative () is linked to brivaracetam (antiepileptic drug) impurities, suggesting metabolic or synthetic pathways involving the bicyclo[3.1.0] core.

Key Observations :

  • Tsuji-Trost Reactions : Used for fused vinylcyclopropanes (e.g., ), yielding diastereomerically enriched products (up to 9:1 dr) .
  • Cycloaddition Strategies : highlights a stereoselective 1,3-dipolar cycloaddition to form (1R,4S,5S)-configured lactones, critical for prostaglandin synthesis .

Physicochemical and Hazard Profiles

Substituents significantly alter stability and safety:

  • Flammability : The parent compound (rac-(1R,5S)-5-methyl) is highly flammable (H225) , while bulkier derivatives (e.g., phenyl or sulfonyl) may exhibit reduced volatility.
  • Toxicity : Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0]hexan-2-one in ) may display distinct toxicity profiles due to nitrogen incorporation.

Biological Activity

Overview

rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, commonly referred to as Sabina ketone, is a bicyclic ketone with a unique structure comprising a six-membered ring fused to a three-membered ring. Its molecular formula is C7_7H10_{10}O, and it has a molecular weight of approximately 110.15 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.

Structural Characteristics

The structural uniqueness of this compound contributes significantly to its biological properties. The stereochemistry and functional groups present in the compound allow for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC7_7H10_{10}O
Molecular Weight110.15 g/mol
IUPAC Name(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one
InChI KeyDNGLGSJXMDGAJW-FSPLSTOPSA-N

The biological activity of this compound is primarily attributed to its interactions with various enzymes and metabolic pathways. Studies indicate that the compound may act as an inhibitor or modulator of specific enzyme activities, influencing biochemical processes such as metabolism and signal transduction.

Enzyme Interactions

Research has shown that this compound can interact with enzymes involved in metabolic pathways:

  • Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and the activation of xenobiotics.
  • Aldose Reductase : Inhibition of this enzyme may have implications for diabetic complications.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects against Gram-positive bacteria.
  • Cytotoxicity : In vitro assays revealed that the compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, possibly through modulation of oxidative stress pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

  • Diels-Alder Reactions : This method involves cyclization reactions that yield the bicyclic structure.
  • Functional Group Transformations : Subsequent reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.

Applications in Research

The compound serves as a valuable building block in synthetic organic chemistry and has potential applications in:

  • Pharmaceutical Development : Its unique structure may lead to the discovery of new therapeutic agents.
  • Chemical Biology : The interaction studies with enzymes can provide insights into metabolic pathways and disease mechanisms.

Q & A

Q. Critical reaction parameters :

  • Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions during cyclization .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance cycloaddition efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability .

Table 1 : Representative Synthetic Routes

StepMethodConditionsYield*Reference
1CycloadditionBF₃·OEt₂, DCM, 0°C~50%
2OxidationJones reagent, acetone60–70%
3PurificationContinuous flow chromatography>95% purity
*Yields estimated from analogous syntheses.

Basic: How should researchers validate the structural and stereochemical identity of this compound?

Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to bridgehead protons (δ 1.5–2.5 ppm) and ketone carbons (δ 210–220 ppm). Compare with bicyclo[3.1.0]hexane analogs .
    • NOESY : Detect spatial proximity of methyl groups to confirm bicyclic geometry .
  • X-ray crystallography : Resolve absolute configuration, particularly for enantiomer separation .
  • Chiral HPLC : Verify racemic composition using chiral stationary phases (e.g., amylose-based columns) .

Q. Common pitfalls :

  • Signal overlap in NMR due to rigid bicyclic structure; use high-field instruments (≥500 MHz) .
  • Crystallization challenges: Co-crystallize with resolving agents (e.g., tartaric acid derivatives) .

Advanced: What computational approaches predict the reactivity and stability of this compound in synthetic or biological systems?

Answer:
Computational tools are critical for rational design:

  • DFT calculations :
    • Model transition states for cyclization/oxidation steps to optimize reaction pathways .
    • Predict strain energy (~20–30 kcal/mol) from bicyclic geometry, influencing stability .
  • Molecular docking : Screen interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
  • MD simulations : Evaluate conformational flexibility in solution; rigid bicyclic systems show limited motion .

Case study : DFT analysis of analogous bicyclo[3.1.0]hexane derivatives revealed that electron-withdrawing groups reduce ring strain, enhancing stability .

Advanced: How can researchers resolve contradictions in reported biological activities of bicyclo[3.1.0]hexane derivatives like this compound?

Answer:
Discrepancies often arise from structural variability or assay conditions. Mitigation strategies:

  • Structural benchmarking : Compare substituent positions (e.g., methyl vs. carboxyl groups) using databases like PubChem .
  • Assay standardization :
    • Use isogenic cell lines to minimize variability in receptor-binding studies .
    • Control for enantiomer-specific effects via chiral separation .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., bicyclo[3.1.0]hexane derivatives show higher affinity for GABA receptors vs. serotonin receptors) .

Example : A 2024 study found that rac forms of bicyclo compounds exhibit mixed agonist/antagonist activity due to enantiomer competition .

Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

Answer:

  • Kinetic resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP) to selectively transform one enantiomer .
  • Chiral pool synthesis : Start with enantiopure precursors (e.g., terpenes) to retain configuration during bicyclization .
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective steps .

Table 2 : Enantiomer Separation Techniques

MethodEfficiency (ee%)LimitationsReference
Chiral HPLC95–99%High solvent consumption
Enzymatic resolution80–90%Substrate specificity
Crystallization>99%Requires diastereomeric salts

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Lead optimization : The bicyclic core serves as a rigid scaffold to mimic bioactive conformations of flexible molecules (e.g., peptide analogs) .
  • Enzyme inhibition : Ketone functionality interacts with catalytic residues in dehydrogenases or proteases .
  • Probe development : Radiolabeled derivatives (e.g., ¹⁴C-methyl) track biodistribution in vitro .

Recent findings : Analogous bicyclo[3.1.0]hexane ketones showed nM-level inhibition of HIV-1 protease in preclinical studies .

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